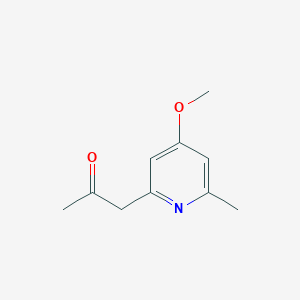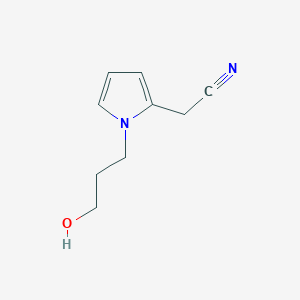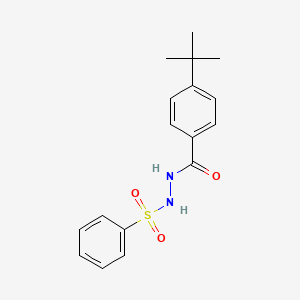
3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester
Übersicht
Beschreibung
3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and reactivity. This compound, in particular, may have applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester typically involves the esterification of 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, ethers, or other substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme-catalyzed esterification and hydrolysis reactions. It can also serve as a model compound for studying metabolic pathways involving esters.
Medicine
Industry
In the chemical industry, the compound can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester exerts its effects depends on its specific application. In general, esters can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid methyl ester
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid ethyl ester
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid isopropyl ester
Uniqueness
The tert-butyl ester of 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid may exhibit unique properties such as increased steric hindrance, which can affect its reactivity and stability. This can make it more suitable for specific applications where other esters may not perform as well.
Eigenschaften
Molekularformel |
C17H25NO3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
tert-butyl 3-(4-carbamoyl-2-ethyl-6-methylphenyl)propanoate |
InChI |
InChI=1S/C17H25NO3/c1-6-12-10-13(16(18)20)9-11(2)14(12)7-8-15(19)21-17(3,4)5/h9-10H,6-8H2,1-5H3,(H2,18,20) |
InChI-Schlüssel |
LIWZFVONRJRRPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)C(=O)N)C)CCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Cyanophenyl 4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B8496628.png)




![(2R,5R,7R,8R,10S,11R,14S,15S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B8496652.png)


